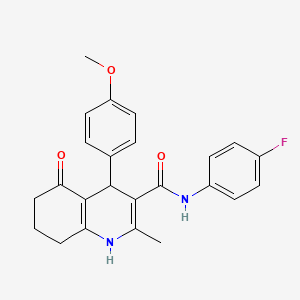![molecular formula C22H19F3O6 B11648061 propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648061.png)
propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato es un compuesto orgánico complejo con una estructura única que combina elementos de grupos croman, fenoxi y acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato generalmente involucra múltiples pasos, que incluyen la formación del núcleo croman, la introducción del grupo trifluorometil y la unión de los grupos fenoxi y acetato. Los reactivos comunes utilizados en estas reacciones incluyen agentes trifluorometilantes, fenoles y anhídrido acético. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o cobre, y pueden involucrar calentamiento bajo reflujo o irradiación de microondas para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza un alto rendimiento y pureza del producto final. Las medidas de seguridad también son fundamentales debido a los posibles peligros asociados con algunos de los reactivos y condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos acetato o fenoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Generalmente se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para lograr la sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a la formación de diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
El 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios de inhibición enzimática y unión a receptores.
Medicina: La investigación sobre sus posibles efectos terapéuticos incluye investigaciones sobre sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo por el cual el 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite encajar en sitios activos o bolsillos de unión, donde puede modular la actividad de la molécula diana. Las vías involucradas en su mecanismo de acción pueden incluir transducción de señales, expresión genética y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Propil {[3-(4-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato
- 2-Propil {[3-(3-etilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato
- 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(difluorometil)-4H-croman-7-il]oxi}acetato
Unicidad
El 2-Propil {[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi}acetato es único debido a la presencia del grupo trifluorometil, que imparte propiedades químicas y físicas distintas. Este grupo mejora la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos. En comparación con compuestos similares, puede exhibir diferente reactividad y actividad biológica, lo que lo convierte en una herramienta valiosa en la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H19F3O6 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H19F3O6/c1-12(2)29-18(26)11-28-14-7-8-16-17(10-14)31-21(22(23,24)25)20(19(16)27)30-15-6-4-5-13(3)9-15/h4-10,12H,11H2,1-3H3 |
Clave InChI |
SNCIXPKOQZZONU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B11648002.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11648022.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)
![3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11648039.png)
![ethyl (2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11648041.png)
![(4E)-4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11648043.png)

